molecular formula C13H17ClN2 B8288772 1-(5-Chloroindan-1-yl)-piperazine

1-(5-Chloroindan-1-yl)-piperazine

Cat. No. B8288772
M. Wt: 236.74 g/mol
InChI Key: KPOSQOCXJYMSBZ-UHFFFAOYSA-N
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Patent
US07635698B2

Procedure details

The title compound was prepared in two steps by a standard reductive amination starting with 5-chloro-1-indanone and piperazine carboxylic acid tert -butyl ester followed by removal of the t-Boc group with HCl in 30% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.C(OC([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)=O)(C)(C)C>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of the t-Boc group with HCl in 30% overall yield

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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